molecular formula C18H17FN2O B11437705 3-fluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide

3-fluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B11437705
M. Wt: 296.3 g/mol
InChI Key: XWACAHGNRPNFBO-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

3-fluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by:

    Binding to Receptors: Interacting with receptors such as serotonin or dopamine receptors.

    Inhibiting Enzymes: Inhibiting enzymes involved in metabolic pathways.

    Modulating Signaling Pathways: Affecting signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-[2-(1H-indol-1-yl)ethyl]benzamide: Lacks the methyl group on the indole ring.

    3-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide: Substitutes the fluoro group with a chloro group.

    N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide: Lacks the fluoro group.

Uniqueness

3-fluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide is unique due to the presence of both the fluoro group and the methyl-substituted indole ring. This combination of functional groups may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H17FN2O

Molecular Weight

296.3 g/mol

IUPAC Name

3-fluoro-N-[2-(2-methylindol-1-yl)ethyl]benzamide

InChI

InChI=1S/C18H17FN2O/c1-13-11-14-5-2-3-8-17(14)21(13)10-9-20-18(22)15-6-4-7-16(19)12-15/h2-8,11-12H,9-10H2,1H3,(H,20,22)

InChI Key

XWACAHGNRPNFBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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